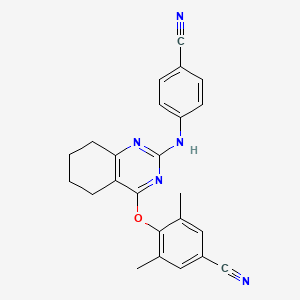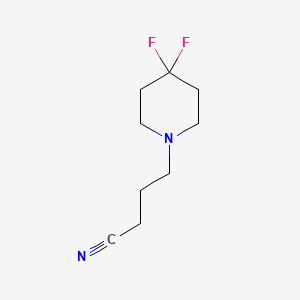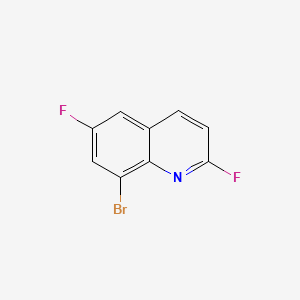
HIV-1 inhibitor-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-9 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-9 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of methyl isonipecotate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired inhibitor . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
HIV-1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile or electrophile used.
科学的研究の応用
HIV-1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of HIV-1 inhibition on cellular processes.
Medicine: Tested in preclinical and clinical trials to evaluate its efficacy and safety as an anti-HIV drug.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
作用機序
HIV-1 inhibitor-9 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication cycle. One of its primary targets is the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells . Additionally, it may interfere with other viral proteins and pathways, further reducing viral replication and spread.
類似化合物との比較
HIV-1 inhibitor-9 can be compared with other HIV-1 inhibitors, such as:
Raltegravir: An integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance compared to raltegravir.
Elvitegravir: An integrase inhibitor often used in combination with other antiretroviral drugs.
Uniqueness
This compound is unique due to its specific chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile. Its ability to target multiple stages of the viral replication cycle makes it a promising candidate for further development and clinical use.
Conclusion
This compound represents a significant advancement in the fight against HIV/AIDS. Its unique properties and broad range of applications make it a valuable tool for scientific research and potential therapeutic use. Continued research and development are essential to fully realize its potential and address the ongoing challenges posed by HIV-1.
特性
分子式 |
C24H21N5O |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29) |
InChIキー |
HBZCSFIXNDKLEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)






![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)

